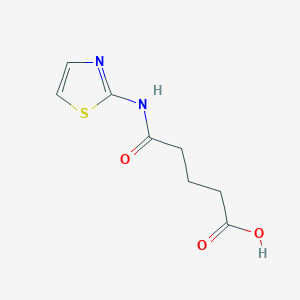

4-(Thiazol-2-ylcarbamoyl)-butyric acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-oxo-5-(1,3-thiazol-2-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c11-6(2-1-3-7(12)13)10-8-9-4-5-14-8/h4-5H,1-3H2,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGCPAJFAFXJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352130 | |

| Record name | 4-(Thiazol-2-ylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100377-67-1 | |

| Record name | 4-(Thiazol-2-ylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-THIAZOLYL)GLUTARAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Thiazole Containing Carboxamide Structures in Modern Drug Discovery

The thiazole (B1198619) ring is a fundamental scaffold in medicinal chemistry, present in a multitude of natural and synthetic compounds with a wide array of biological activities. sysrevpharm.orgglobalresearchonline.netijper.org This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile building block in drug design due to its unique electronic properties and ability to form various non-covalent interactions with biological targets. globalresearchonline.netijper.org When combined with a carboxamide functional group, the resulting thiazole-carboxamide core structure offers a privileged scaffold for the development of novel therapeutic agents. ijper.org

The significance of thiazole-containing carboxamide structures in modern drug discovery is underscored by their presence in several clinically approved drugs. These include the antiretroviral agent Ritonavir, used in the treatment of HIV/AIDS, and the antineoplastic agent Dasatinib. sysrevpharm.orgijper.org The diverse pharmacological profiles of these structures are a testament to their ability to interact with a wide range of biological targets with high affinity and specificity.

The research landscape for thiazole-carboxamides is vibrant, with numerous studies exploring their potential as:

Anticancer Agents: A significant area of investigation focuses on the development of thiazole-carboxamide derivatives as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation. For instance, certain derivatives have been designed and synthesized as potent c-Met kinase inhibitors, a key target in cancer therapy. tandfonline.com

Anti-inflammatory Agents: Thiazole-carboxamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. By selectively targeting COX-2, researchers aim to develop anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Agents: The thiazole nucleus is a component of the penicillin antibiotic family, highlighting its historical importance in combating bacterial infections. sysrevpharm.org Modern research continues to explore novel thiazole-carboxamide derivatives for their antibacterial and antifungal properties. nih.gov

Antiviral Agents: Beyond HIV, researchers have explored thiazole-carboxamides for their activity against a range of viruses. For example, certain derivatives have shown inhibitory activity against the HIV-1 virus by targeting the CD4 binding site. globalresearchonline.net

The versatility of the thiazole-carboxamide scaffold allows for extensive structure-activity relationship (SAR) studies. By modifying the substituents on both the thiazole ring and the carboxamide nitrogen, medicinal chemists can fine-tune the compound's pharmacokinetic and pharmacodynamic properties to optimize its efficacy and safety profile.

Interactive Data Table: Biological Activities of Various Thiazole Carboxamide Derivatives

| Compound Class | Target/Activity | Example(s) | Key Findings |

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase Inhibition (Anticancer) | Compound 51am | Potent inhibitor in both biochemical and cellular assays; induced cell cycle arrest and apoptosis. tandfonline.com |

| Thiazole Carboxamides | COX Inhibition (Anti-inflammatory) | Derivatives 2a-2j | Showed varying degrees of COX-1 and COX-2 inhibition. nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Antiproliferative (Anticancer) | Compound 6d | High antiproliferative potency on human K563 leukemia cells. nih.gov |

| Thiazol-2-ethylamines (Amide and Urea Derivatives) | Antitrypanosomal | Compound 70 | Potent and selective against Trypanosoma brucei rhodesiensein vitro. nih.gov |

Structure Activity Relationship Sar Studies for 4 Thiazol 2 Ylcarbamoyl Butyric Acid Derivatives

Identification of Key Pharmacophoric Features Governing Biological Efficacy

The biological efficacy of 4-(thiazol-2-ylcarbamoyl)-butyric acid derivatives is governed by a specific arrangement of pharmacophoric features. A crucial pharmacophore for anticonvulsant activity, for instance, includes two hydrophobic binding sites and one hydrogen-binding site. researchgate.net An additional electron donor site has also been proposed to enhance this activity. researchgate.net For other biological targets, the thiazole (B1198619) ring itself is a key component, often acting as a scaffold to which various functional groups are attached to modulate activity. In the context of antimicrobial agents, the linkage of the thiazole ring to other heterocyclic systems like pyrazoline can significantly influence the biological activity.

Influence of Substituent Variation on Biological Potency and Selectivity

The variation of substituents on the thiazole ring and associated moieties has a profound impact on the biological potency and selectivity of these compounds.

For antimicrobial 4-(p-halophenyl)-thiazolyl derivatives, the nature of the halogen substituent is critical. For example, a chloro substituent can be responsible for antibacterial activity, while a bromo substituent may lead to inactivation of the compound. nih.gov The combination of a chloro group and a 2-naphthyl substituent has been identified as being optimal for high antimicrobial activity in some series. nih.gov

In the case of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintains potent inhibitory activity and can significantly increase antiproliferative activity. nih.gov

The following table summarizes the effects of different substituents on the biological activity of various thiazole derivatives:

| Base Scaffold | Substituent Variation | Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-(p-halophenyl)-thiazolyl | Chloro vs. Bromo substituent | Chloro group conferred antibacterial activity; Bromo group inactivated the compounds. | nih.gov |

| 4-(thiazol-5-yl)benzoic acid | 2-halo- or 2-methoxy-benzyloxy group on the benzoic acid | Maintained potent CK2 inhibitory activity and increased antiproliferative activity. | nih.gov |

| Thiazolidine-4-carboxylic acid | (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl) | Showed powerful antibacterial activity against P. aeruginosa. | researchgate.net |

Conformational Aspects and Molecular Interactions with Biological Targets

The three-dimensional conformation of this compound derivatives is a key determinant of their interaction with biological targets. Techniques such as 2D NMR spectroscopy and quantum mechanics calculations are employed to determine the stable conformations of these molecules. mdpi.com For instance, in some thiosemicarbazone derivatives, which are precursors to thiazoles, an exo structure was established and found to be the most energetically favorable conformation for docking studies. mdpi.com

Molecular docking studies have been used to elucidate the binding modes of these compounds with their target enzymes. For thiazolidine-4-one derivatives designed as PPARγ modulators, the rational design aimed to avoid strong hydrogen bonding with the TYR473 residue, which is associated with adverse side effects. nih.gov In the case of HIV-1 reverse transcriptase inhibitors, specific signals in 1H NMR and 13C NMR spectra help to characterize the structure and conformation of the synthesized molecules, which in turn relates to their binding affinity. mdpi.com

Rational Design Principles for Optimized Analogs

The rational design of optimized analogs of this compound involves several key principles derived from SAR studies. One primary strategy is scaffold hopping, where the core structure is modified to improve properties like lipophilic ligand efficiency.

Another important principle is the hybridization of pharmacophores. For example, combining the thiazolidine-4-one moiety with gallic acid has been explored to create selective partial PPARγ modulators for the treatment of type 2 diabetes. nih.gov This approach aims to balance the desired therapeutic effects with a reduction in side effects.

Furthermore, the synthesis of hybrid molecules, such as those combining thiazole with pyrazoline, has been shown to be a successful strategy for developing potent antimicrobial agents. nih.gov The design of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents highlights the importance of substituent effects, where hydroxyl and para-amino groups were found to enhance potency. mdpi.com

The following table outlines some rational design strategies and their outcomes for thiazole derivatives:

| Design Strategy | Target | Outcome | Reference |

|---|---|---|---|

| Scaffold Hopping | Soluble epoxide hydrolase | Improved lipophilic ligand efficiency | |

| Pharmacophore Hybridization (Thiazolidine-4-one + Gallic Acid) | PPARγ | Design of selective partial modulators for type 2 diabetes | nih.gov |

| Molecular Hybridization (Thiazole + Pyrazoline) | Microbial strains | Development of potent antimicrobial agents | nih.gov |

| Substituent Modification on Benzoxazine scaffold | Cancer cell lines | Enhanced anticancer potency with hydroxyl and para-amino groups | mdpi.com |

Computational and in Silico Methodologies in the Research of Thiazole Carboxamide Compounds

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. biointerfaceresearch.commdpi.com

Prediction of Binding Affinities and Molecular Interaction Mapping

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower, more negative value typically indicates a stronger, more favorable interaction. For instance, in studies of thiazole (B1198619) carboxamide derivatives designed as cyclooxygenase (COX) inhibitors, molecular docking was used to estimate binding affinities. nih.gov The Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method is one approach used to calculate the binding free energy (ΔG bind) of the ligand within the active site of the protein. nih.govacs.org

In one such study, selected thiazole carboxamide ligands showed favorable binding free energy values when docked into the active sites of COX-1 and COX-2 isozymes, which were consistent with their experimentally observed biological activity. nih.govresearchgate.net For example, the binding free energy (ΔG bind) for a reference drug, celecoxib, within the COX-2 binding site was calculated to be -80.18 kcal/mol, while various thiazole carboxamide derivatives showed values ranging from -58.07 to -70.72 kcal/mol, indicating strong binding potential. nih.gov

| Compound | Target Protein | Predicted Binding Affinity (ΔG bind kcal/mol) |

| Celecoxib | COX-2 | -80.18 |

| Thiazole Derivative 2a | COX-2 | -58.07 |

| Thiazole Derivative 2b | COX-2 | -70.72 |

| Thiazole Derivative 2j | COX-2 | -62.94 |

This table presents representative binding affinity data for thiazole carboxamide derivatives from a molecular docking study to illustrate the application of the methodology. Data sourced from a study on COX inhibitors. nih.gov

Elucidation of Plausible Binding Modes within Protein Active Sites

Beyond predicting if a molecule will bind, docking elucidates how it binds. It provides a three-dimensional model of the ligand within the protein's active site, revealing specific interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues. This information is critical for understanding the mechanism of action and for rationally designing more potent and selective molecules.

For example, molecular docking studies on thiazole carboxamide derivatives targeting COX enzymes have identified key binding patterns. metu.edu.tr Analysis suggested that certain derivatives bind more favorably to the COX-2 isozyme over the COX-1 enzyme, explaining their selectivity. nih.gov The interactions were comparable to those of known selective COX-2 inhibitors. nih.gov Specific interactions can be mapped; for instance, a bulky lipophilic group like a t-butyl substituent on a derivative may interact with hydrophobic pockets in the COX active site, enhancing binding and potency, while hydrophilic groups like methoxy (B1213986) substituents may form hydrogen bonds in other regions. nih.govacs.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide deep insights into a molecule's stability, reactivity, and other fundamental chemical characteristics.

Density Functional Theory (DFT) for Chemical Reactivity Assessment

DFT is a computational method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. repositorioinstitucional.mx In the context of drug discovery, DFT calculations are employed to assess a compound's chemical reactivity. nih.govresearchgate.net This is achieved by computing various electronic parameters and descriptors. nih.gov

DFT can be used to optimize the molecular geometry to find the most stable conformation (lowest energy state) and to calculate a group of global reactivity descriptors. nih.govresearchgate.net The results from these calculations can help confirm the structural features required for favorable binding interactions and improved affinity for a biological target. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital has the highest energy out of all occupied orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron-donating capability. nih.govpku.edu.cn

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is unoccupied. The LUMO's energy relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron-accepting capability. nih.govpku.edu.cn

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.govacs.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov

Studies on thiazole carboxamides have used DFT to calculate these FMO properties. acs.orgnih.gov For example, the calculated HOMO-LUMO gap (ΔE) for a series of derivatives was used to predict their chemical stability and reactivity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Celecoxib | -0.240 | -0.059 | 0.181 |

| Thiazole Derivative 2a | -0.197 | -0.079 | 0.118 |

| Thiazole Derivative 2b | -0.211 | -0.070 | 0.141 |

| Thiazole Derivative 2j | -0.223 | -0.075 | 0.148 |

This table contains representative Frontier Molecular Orbital data for selected thiazole carboxamide derivatives. A smaller HOMO-LUMO gap (ΔE) suggests higher chemical reactivity. Data sourced from a study on COX inhibitors. nih.gov

In Silico Prediction of Molecular Descriptors and Drug-likeness Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. Key parameters often evaluated include lipophilicity and topological polar surface area.

Lipophilicity (log P): The logarithm of the partition coefficient (log P) is a measure of a compound's lipophilicity or hydrophobicity. It affects solubility, absorption, membrane permeability, and distribution. For oral drugs, log P values are typically desired to be less than 5, according to Lipinski's Rule of Five. nih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. nih.gov

Computational tools like the QikProp module of the Schrödinger suite are used to calculate these and other ADME-T descriptors. nih.govacs.org Studies on various thiazole derivatives have shown that these in silico predictions can successfully assert the druggability of molecules, highlighting their potential to be developed into lead compounds. nih.govresearchgate.net For instance, the analysis of thiazolo[3,2-b] acs.orgnih.govx-mol.comtriazole derivatives showed that compounds situated within a specific range of WLOGP (a measure of lipophilicity) and TPSA are considered good drug candidates that can be easily absorbed. nih.gov

| Compound Class | Lipophilicity (CLogP Range) | TPSA Range (Ų) | Notes |

| Thiazolo[3,2-b] acs.orgnih.govx-mol.comtriazoles | 2.22 - 4.98 | - | Varied based on substitution. nih.gov |

| Imidazo[2,1-b] acs.orgresearchgate.netx-mol.comthiadiazoles | 2.01 - 4.77 | - | Generally less lipophilic than triazole counterparts. nih.gov |

This table provides examples of predicted molecular descriptors for classes of thiazole-containing compounds, illustrating the application of in silico prediction methods. nih.gov

Application of Computational Studies to Corroborate Experimental Findings

In the field of medicinal chemistry, the integration of computational studies with experimental research provides a powerful approach to understanding the structure-activity relationships (SAR) of novel compounds. For thiazole carboxamide derivatives, in silico techniques such as molecular docking and Density Functional Theory (DFT) are instrumental in corroborating and elucidating experimental findings at a molecular level. These computational methods offer insights into the binding mechanisms, electronic properties, and reactivity of molecules, which are often challenging to determine through experimental means alone.

Molecular docking is a prominent computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is frequently employed to support experimental biological activity data. For instance, in studies of novel thiazole carboxamide derivatives as potential enzyme inhibitors, molecular docking can reveal the specific interactions between the compound and the active site of the enzyme. nih.gov The binding affinity, often expressed as a docking score (in kcal/mol), can be correlated with experimentally determined inhibitory concentrations (e.g., IC50 values). A lower docking score generally indicates a more stable protein-ligand complex, suggesting higher potential biological activity. These studies can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, thereby explaining the observed biological activity. nih.govnih.gov

For example, in a study of thiazole derivatives as potential inhibitors of bovine carbonic anhydrase CA-II, molecular docking was used to elucidate the interactions within the enzyme's active site. nih.gov The computational results can be presented in a table to compare the binding affinities of different derivatives.

Table 1: Exemplary Molecular Docking Scores of Thiazole Derivatives against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | HIS94, HIS96, THR199 |

| Derivative B | -7.9 | HIS119, VAL121, LEU198 |

| Derivative C | -9.2 | HIS94, GLN92, THR200 |

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information that complements experimental spectroscopic data, such as that obtained from 1H NMR, 13C NMR, and infrared spectroscopy. nih.gov By calculating theoretical chemical shifts and vibrational frequencies, researchers can validate the synthesized structures. Discrepancies between theoretical and experimental data can point to incorrect structural assignments or highlight interesting electronic effects within the molecule.

Furthermore, DFT is used to calculate global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable. These theoretical calculations can help to explain the relative reactivity and stability of different thiazole carboxamide derivatives observed experimentally.

Table 2: Comparison of Experimental and Theoretical Data for a Thiazole Derivative

| Parameter | Experimental Value | Theoretical (DFT) Value |

| 1H NMR (ppm) | 7.8 (thiazole-H) | 7.9 |

| 13C NMR (ppm) | 162.5 (C=O) | 163.1 |

| HOMO Energy (eV) | - | -6.2 |

| LUMO Energy (eV) | - | -1.8 |

| HOMO-LUMO Gap (eV) | - | 4.4 |

Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of computational chemistry that links the chemical structure of a series of compounds to their biological activity. nih.govimist.maijpsr.com By developing mathematical models based on topological, electronic, and physicochemical descriptors, QSAR can predict the activity of unsynthesized compounds and guide the design of more potent derivatives. researchgate.net These models are validated internally and externally to ensure their predictive power. The insights gained from QSAR can corroborate experimental findings by identifying the key molecular features that govern biological activity.

Advanced Analytical Characterization Techniques in Academic Research of 4 Thiazol 2 Ylcarbamoyl Butyric Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift (δ) of a proton signal indicates its degree of shielding, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

For 4-(Thiazol-2-ylcarbamoyl)-butyric acid, the ¹H NMR spectrum provides distinct signals for each proton set. A very broad singlet observed downfield around 12.08 ppm is characteristic of the acidic proton of the carboxylic acid group (COOH). Another singlet, appearing at approximately 11.20 ppm, corresponds to the amide proton (NH), with its downfield shift indicating its involvement in hydrogen bonding or resonance.

The thiazole (B1198619) ring protons present as two doublets. The proton at the 4-position of the thiazole ring (H-4) resonates around 7.51 ppm, while the proton at the 5-position (H-5) appears at about 7.23 ppm. Their splitting into doublets with a small coupling constant (J ≈ 3.5 Hz) confirms their adjacent positions on the ring.

The aliphatic butyric acid chain gives rise to three distinct signals. Two triplets are observed at approximately 2.37 ppm and 2.29 ppm, corresponding to the methylene (B1212753) groups adjacent to the carboxylic acid (CH₂CO) and the amide group (CH₂CONH), respectively. A pentet (or multiplet) centered around 1.83 ppm is assigned to the central methylene group (CH₂CH₂CH₂), which is coupled to the four protons on the two adjacent methylene groups.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 12.08 | Singlet | - | 1H | COOH |

| 11.20 | Singlet | - | 1H | NH |

| 7.51 | Doublet | 3.5 | 1H | Thiazole H-4 |

| 7.23 | Doublet | 3.5 | 1H | Thiazole H-5 |

| 2.37 | Triplet | 7.0 | 2H | CH₂COOH |

| 2.29 | Triplet | 7.0 | 2H | CH₂CONH |

| 1.83 | Pentet | 7.0 | 2H | CH₂CH₂CH₂ |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbons are the most deshielded, appearing far downfield. The signal at approximately 174.4 ppm is assigned to the carboxylic acid carbonyl carbon (COOH), while the amide carbonyl carbon (CONH) resonates at about 172.1 ppm.

The carbons of the thiazole ring are observed in the aromatic region. The C-2 carbon, bonded to two nitrogen and sulfur atoms, is highly deshielded and appears around 158.3 ppm. The C-4 and C-5 carbons of the thiazole ring are found at approximately 138.1 ppm and 113.9 ppm, respectively.

The aliphatic carbons of the butyric acid chain appear in the upfield region of the spectrum. The methylene carbons adjacent to the amide and carboxylic acid groups (CH₂CONH and CH₂COOH) are found at 34.8 ppm and 32.9 ppm, respectively. The central methylene carbon (CH₂CH₂CH₂) is the most shielded of the chain, resonating at approximately 21.2 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 174.4 | COOH |

| 172.1 | CONH |

| 158.3 | Thiazole C-2 |

| 138.1 | Thiazole C-4 |

| 113.9 | Thiazole C-5 |

| 34.8 | CH₂CONH |

| 32.9 | CH₂COOH |

| 21.2 | CH₂CH₂CH₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

While 1D NMR provides information on individual atoms, 2D NMR experiments reveal correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks between the thiazole protons (H-4 and H-5) and among the adjacent methylene protons of the butyric acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal at 7.51 ppm to the ¹³C signal at 138.1 ppm (C-4/H-4), the ¹H signal at 7.23 ppm to the ¹³C signal at 113.9 ppm (C-5/H-5), and each aliphatic ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different parts of the molecule. For instance, HMBC would show a correlation from the amide proton (NH) to the thiazole C-2 and the amide carbonyl carbon, confirming the amide linkage.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₈H₁₀N₂O₃S. The calculated monoisotopic mass for the neutral molecule [M] is approximately 214.0412 g/mol . HRMS analysis would be expected to yield a measured mass for the molecular ion (e.g., [M+H]⁺ at m/z 215.0488) that matches this calculated value to within a few parts per million (ppm), unequivocally confirming the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying their presence.

The FTIR spectrum of this compound displays several key absorption bands that confirm its structure. A very broad absorption band centered around 3421 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, with its breadth resulting from hydrogen bonding. The N-H stretch of the secondary amide appears around 3170 cm⁻¹.

The carbonyl (C=O) stretching region is particularly informative. Two distinct, strong absorption bands are observed: one at approximately 1712 cm⁻¹ for the carboxylic acid carbonyl and another at 1681 cm⁻¹ for the amide carbonyl (Amide I band). The presence of a C=N stretching vibration from the thiazole ring is confirmed by a band around 1589 cm⁻¹. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹, at approximately 2947 cm⁻¹.

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3421 | O-H Stretch (broad) | Carboxylic Acid |

| 3170 | N-H Stretch | Amide |

| 3119 | C-H Stretch | Aromatic (Thiazole) |

| 2947 | C-H Stretch | Aliphatic (CH₂) |

| 1712 | C=O Stretch | Carboxylic Acid |

| 1681 | C=O Stretch | Amide (Amide I) |

| 1589 | C=N Stretch | Thiazole |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound has been publicly reported. Consequently, detailed research findings, including crystallographic data tables with unit cell parameters, bond lengths, and bond angles for this specific molecule, are not available.

X-ray crystallography is a powerful analytical technique that provides the most definitive three-dimensional structural information of a crystalline solid. This method involves diffracting X-rays through a single crystal of a compound. The resulting diffraction pattern is then mathematically analyzed to determine the precise arrangement of atoms within the crystal lattice. This analysis yields a detailed molecular structure, including bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and packing in the solid state.

While crystallographic data exists for structurally related compounds containing thiazole or carbamoylbutyric acid moieties, this information cannot be directly extrapolated to define the precise three-dimensional structure of this compound. Each unique molecule crystallizes in a specific arrangement, and its crystal structure is influenced by a variety of factors including molecular conformation, intermolecular forces, and crystallization conditions.

The scientific community relies on dedicated databases such as the Cambridge Structural Database (CSD) for the deposition and retrieval of small-molecule crystal structures. A search of these repositories did not yield an entry for this compound. The absence of such data indicates that the single-crystal X-ray structure of this compound has likely not been determined or, if it has, the results have not been published in the peer-reviewed literature or deposited in a public database.

Future research involving the synthesis and crystallization of this compound would be necessary to generate the experimental data required for a full single-crystal X-ray diffraction analysis. Such a study would provide invaluable insights into the molecule's precise spatial arrangement and solid-state packing, which are crucial for understanding its physicochemical properties and potential biological activity.

Future Research Directions and Unexplored Avenues for 4 Thiazol 2 Ylcarbamoyl Butyric Acid and Its Derivatives

Identification and Validation of Novel Molecular Targets

A critical avenue for future research lies in the identification and validation of novel molecular targets for 4-(Thiazol-2-ylcarbamoyl)-butyric acid and its derivatives. While the broader class of thiazole-containing compounds has been investigated for activity against various targets, the specific interactome of this particular molecule remains largely uncharacterized.

Future studies should employ a combination of in silico and experimental approaches to uncover novel binding partners. Computational tools, such as SwissTargetPrediction, can be utilized for initial screening against databases of known protein targets. These predictive models can identify potential macromolecules for which the compound may have an affinity mdpi.com. For instance, thiazole (B1198619) derivatives have shown potential as inhibitors of enzymes like ADAMTS5, monoamine oxidase B, and various kinases researchgate.netmdpi.com.

Subsequent experimental validation is paramount. High-throughput screening (HTS) of this compound and a library of its analogs against diverse panels of enzymes and receptors will be instrumental. Furthermore, chemoproteomics approaches, such as activity-based protein profiling (ABPP), could be employed to identify novel targets in a more unbiased manner within a native biological context.

Development of Highly Selective and Potent Analogs through Targeted Modifications

The development of analogs with enhanced potency and selectivity is a cornerstone of drug discovery. For this compound, systematic structure-activity relationship (SAR) studies are essential. These studies involve the synthesis and biological evaluation of a series of related compounds to understand how specific structural modifications influence their activity and selectivity.

Targeted modifications to the core structure of this compound could involve:

Substitution on the thiazole ring: Introducing various functional groups at different positions of the thiazole ring can modulate the electronic properties and steric profile of the molecule, leading to improved interactions with the target protein.

Modification of the butyric acid side chain: Altering the length, rigidity, and functional groups of the linker between the thiazole and the carboxylic acid could optimize binding kinetics and pharmacokinetic properties.

Derivatization of the carbamoyl (B1232498) group: Introducing substituents on the amide nitrogen or replacing the amide linkage altogether could lead to novel interactions with the target.

The following table illustrates potential modifications and their expected impact on the properties of the parent compound.

| Modification Site | Example Modification | Potential Impact |

| Thiazole Ring | Addition of a phenyl group | Enhanced binding through pi-stacking interactions |

| Butyric Acid Chain | Cyclization to form a lactam | Increased rigidity and improved metabolic stability |

| Carbamoyl Linker | N-methylation | Altered hydrogen bonding capacity and membrane permeability |

The insights gained from these SAR studies will guide the rational design of second-generation compounds with superior therapeutic profiles.

Advancement of Synthetic Methodologies for Diverse Chemical Library Generation

To fuel the SAR studies and high-throughput screening efforts described above, the development of efficient and versatile synthetic methodologies is crucial. Traditional synthetic routes can be time-consuming and may not be amenable to the rapid generation of a large and diverse library of analogs.

Future research should focus on the application of modern synthetic techniques, such as:

Multicomponent reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, significantly improving synthetic efficiency nih.gov.

Combinatorial chemistry: Utilizing solid-phase or solution-phase combinatorial approaches can enable the parallel synthesis of hundreds or even thousands of compounds.

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction optimization, making it an attractive platform for the production of chemical libraries.

A reported synthesis of this compound involves the reaction of 2-aminothiazole with glutaric anhydride in glacial acetic acid under reflux ksu.edu.sa. While effective, exploring alternative and more modular synthetic strategies will be key to accessing a wider range of chemical diversity.

Integration of Multi-Omics Data in Comprehensive Mechanistic Studies

A deep understanding of the mechanism of action of this compound and its derivatives is essential for their clinical translation. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to compound treatment.

Future mechanistic studies could involve:

Transcriptomic analysis (RNA-seq): To identify changes in gene expression patterns in response to compound treatment, revealing the signaling pathways that are modulated.

Proteomic analysis: To identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement.

Metabolomic analysis: To identify alterations in cellular metabolism, which can be particularly relevant for diseases such as cancer and metabolic disorders.

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers for patient stratification, and anticipate potential mechanisms of drug resistance.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold immense promise for accelerating the development of this compound derivatives astrazeneca.compremierscience.comnih.gov.

AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) modeling: ML algorithms can be trained on existing SAR data to build predictive models that can estimate the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates nih.gov.

Virtual screening: Deep learning models can be used to screen large virtual libraries of compounds against a specific target, identifying potential hits with a much higher throughput than experimental methods.

De novo drug design: Generative models can design entirely new molecules with desired properties, exploring a much larger chemical space than is accessible through traditional methods.

The following table summarizes the application of various ML models in the context of thiazole drug discovery.

| Machine Learning Model | Application | Potential Benefit |

| Support Vector Machines | QSAR modeling for bioactivity prediction | Accurate prediction of compound potency |

| Random Forest | Target identification and classification | Identification of the most likely biological targets |

| Graph Neural Networks | Prediction of molecular properties and de novo design | Generation of novel and optimized lead compounds |

By leveraging these computational tools, the design-make-test-analyze cycle can be significantly accelerated, leading to the more rapid identification of clinical candidates.

Exploration of New Pre-clinical Therapeutic Applications and Modalities

The broad spectrum of biological activities reported for thiazole derivatives suggests that this compound and its analogs could have therapeutic potential in a wide range of diseases researchgate.net. Future pre-clinical research should explore these new therapeutic avenues.

Based on the known activities of related compounds, potential new applications include:

Oncology: Many thiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines researchgate.net.

Infectious diseases: The thiazole scaffold is present in a number of antimicrobial agents, and novel derivatives could be developed as antibacterial or antifungal drugs mdpi.comresearchgate.net.

Inflammatory diseases: Certain thiazole-containing compounds have shown anti-inflammatory properties, suggesting a potential role in the treatment of chronic inflammatory conditions researchgate.net.

Neurological disorders: Some thiazole derivatives have been investigated for their anticonvulsant activity, indicating their potential for the treatment of epilepsy and other neurological conditions nih.gov.

The following table highlights some of the promising pre-clinical applications for thiazole derivatives.

| Therapeutic Area | Specific Indication | Observed Activity of Thiazole Derivatives |

| Oncology | Breast Cancer | Antiproliferative activity against MCF-7 and MDA-MB-231 cells researchgate.net |

| Infectious Diseases | Bacterial Infections | Broad-spectrum antimicrobial activity researchgate.net |

| Neurology | Epilepsy | Anticonvulsant effects in animal models nih.gov |

| Virology | Influenza | Neuraminidase inhibitory activity nih.gov |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Thiazol-2-ylcarbamoyl)-butyric acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between a thiazol-2-amine derivative and a butyric acid precursor. For example, using carbodiimide-based coupling agents (e.g., EDC or HATU) in anhydrous solvents like DCM or DMF, as demonstrated in peptidomimetic thiazole syntheses . Purity optimization involves column chromatography, recrystallization, or HPLC purification (≥98% purity achievable, as seen in analogous thiazole derivatives) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR and NMR to confirm the thiazole-carbamoyl linkage and butyric acid backbone. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC ensures purity (>95%). Single-crystal X-ray diffraction (where feasible) resolves stereochemical ambiguities, as applied to related thiazolidinone derivatives .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : Store at –20°C in anhydrous conditions (e.g., under nitrogen) to prevent hydrolysis of the carbamoyl group. Stability assays under varying pH (4–9) and temperatures (25–40°C) should be conducted, referencing protocols for structurally similar thiazole-amides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer :

- Modify substituents : Introduce electron-withdrawing/donating groups on the thiazole ring (e.g., chloro, methoxy) to assess impact on receptor binding, as seen in CCK receptor modulators .

- Vary the butyric acid chain : Test shorter/longer chains or branched analogs to evaluate metabolic stability.

- Assay selection : Use in vitro receptor-binding assays (e.g., radioligand displacement) and cell-based functional assays (cAMP or calcium flux) .

Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?

- Methodological Answer : Impurities may include unreacted starting materials, epimers (if stereocenters exist), or hydrolyzed byproducts. Use UPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) for high-resolution separation. For chiral impurities, employ chiral stationary phases or derivatization with chiral auxiliaries .

Q. How can contradictory bioactivity data between studies be systematically addressed?

- Methodological Answer :

- Control for assay conditions : Variations in cell lines, buffer pH, or co-solvents (e.g., DMSO concentration) can alter results. Standardize protocols across labs.

- Validate compound integrity : Re-test stored samples via HPLC and NMR to rule out degradation.

- Cross-validate with orthogonal assays : Confirm receptor affinity data using SPR (surface plasmon resonance) alongside cell-based assays .

Q. What mechanisms could explain this compound’s potential interaction with biological targets?

- Methodological Answer : The thiazole ring’s aromaticity and carbamoyl group’s hydrogen-bonding capacity suggest interactions with enzymes or receptors (e.g., kinase ATP-binding pockets or GPCRs). Molecular docking studies using software like AutoDock Vina, paired with mutagenesis (e.g., alanine scanning of target residues), can identify critical binding motifs .

Q. What safety precautions are essential during in vivo experimentation?

- Methodological Answer : Refer to safety data of structurally related thiazoles (e.g., 4-(Thiazol-2-yl)morpholine), which recommend PPE (gloves, lab coat), fume hood use, and emergency protocols for inhalation/skin contact. Acute toxicity should be assessed via LD studies in rodent models before in vivo work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。